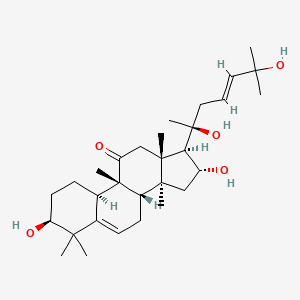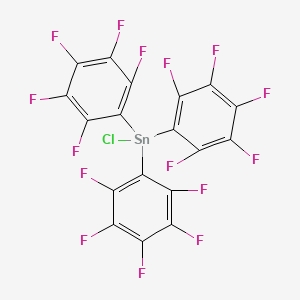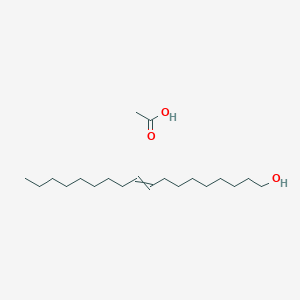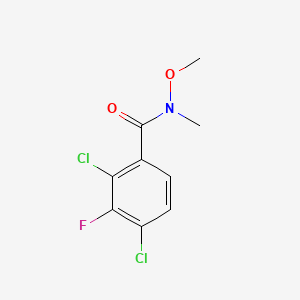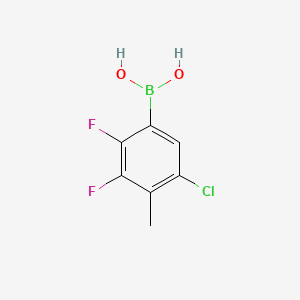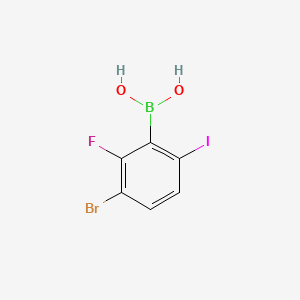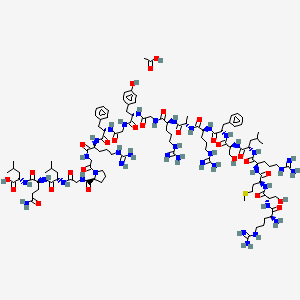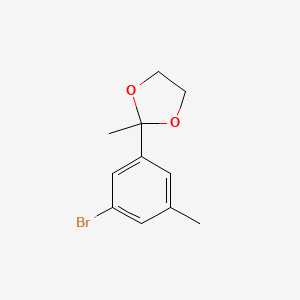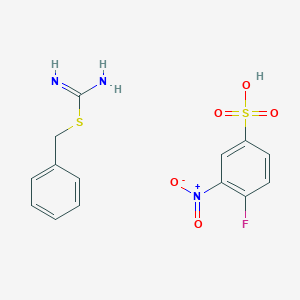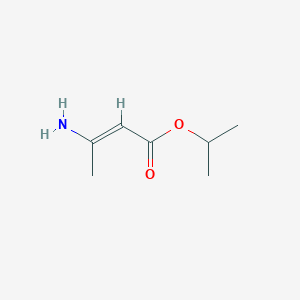
Isopropyl b-aminocrotonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl b-aminocrotonate: is an organic compound with the molecular formula C7H13NO2. It is a colorless liquid that is primarily used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds. The compound is known for its role in the production of antihypertensive drugs such as nimodipine and nitrendipine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl b-aminocrotonate can be synthesized through the reaction of isopropyl acetoacetate with ammonia or ammonium acetate. The reaction typically involves heating isopropyl acetoacetate with ammonium acetate at 80°C for about 2 hours. After the reaction is complete, the mixture is treated with saturated sodium bicarbonate solution, followed by separation and drying to obtain the product .
Industrial Production Methods: In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process includes the use of isopropyl alcohol as a solvent and the reaction is carried out at controlled temperatures to ensure high yield and purity. The product is then purified through distillation and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Isopropyl b-aminocrotonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Isopropyl b-aminocrotonate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is a key intermediate in the production of antihypertensive drugs such as nimodipine and nitrendipine.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of isopropyl b-aminocrotonate involves its role as an intermediate in the synthesis of pharmaceuticals. In the case of antihypertensive drugs, the compound undergoes cyclization reactions to form dihydropyridine derivatives, which act as calcium channel blockers. These drugs work by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Ethyl b-aminocrotonate: Similar in structure but with an ethyl group instead of an isopropyl group.
Methyl b-aminocrotonate: Similar in structure but with a methyl group instead of an isopropyl group.
Uniqueness: Isopropyl b-aminocrotonate is unique due to its specific use in the synthesis of nimodipine and nitrendipine, which are important antihypertensive drugs. Its isopropyl group provides specific steric and electronic properties that are crucial for the desired pharmacological activity .
Properties
CAS No. |
143093-33-8 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
propan-2-yl (E)-3-aminobut-2-enoate |
InChI |
InChI=1S/C7H13NO2/c1-5(2)10-7(9)4-6(3)8/h4-5H,8H2,1-3H3/b6-4+ |
InChI Key |
YCKAGGHNUHZKCL-GQCTYLIASA-N |
Isomeric SMILES |
CC(C)OC(=O)/C=C(\C)/N |
Canonical SMILES |
CC(C)OC(=O)C=C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



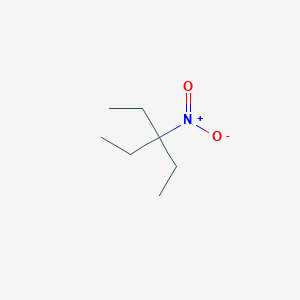
![2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B14757063.png)
